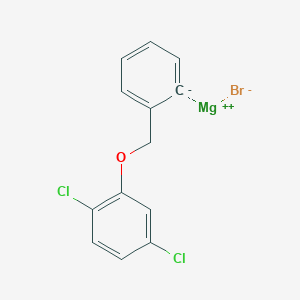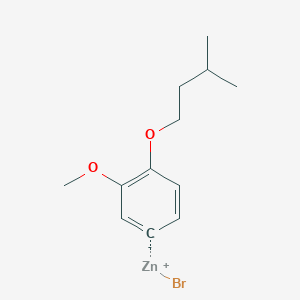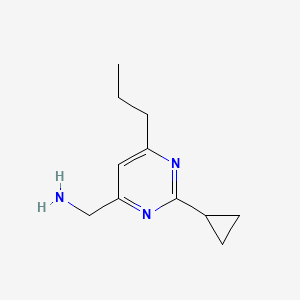![molecular formula C6H8F2N2O B14879139 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B14879139.png)
2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materialsCatalysts and specific reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole ring or the difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound and its derivatives are investigated for their antifungal and antibacterial properties, making them candidates for new pesticides.
Materials Science: Its unique chemical properties make it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its binding affinity and efficacy. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Known for its antibacterial properties.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Uniqueness: 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its combination of a difluoromethyl group and an ethan-1-ol moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry and agrochemicals .
Properties
Molecular Formula |
C6H8F2N2O |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)5-3-9-10(4-5)1-2-11/h3-4,6,11H,1-2H2 |
InChI Key |
DMZQHXNSQFJYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


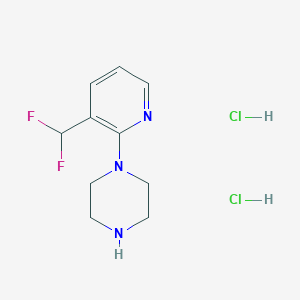
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
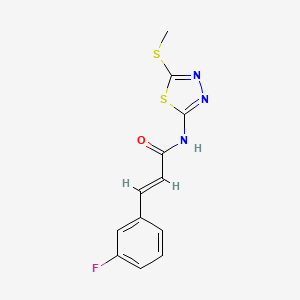
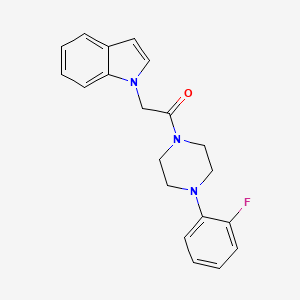
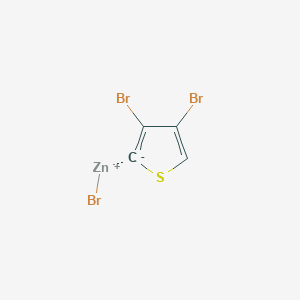

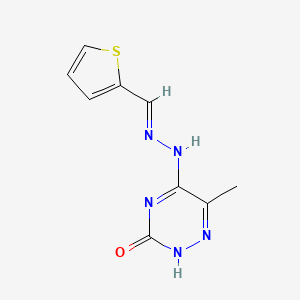

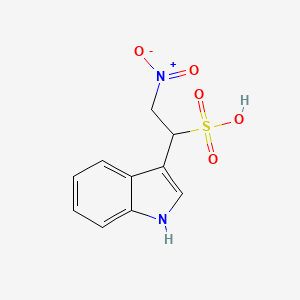
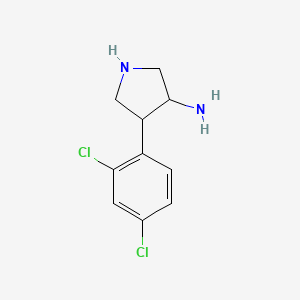
![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)
